ethyl 2-amino-3-ethoxypropanoate hydrochloride
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Overview
Description
ethyl 2-amino-3-ethoxypropanoate hydrochloride is a chemical compound with the molecular formula C7H15NO3·HCl and a molecular weight of 197.66 g/mol . It is also known by its IUPAC name, ethyl O-ethylserinate hydrochloride . This compound is typically found in a powder form and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-ethoxypropanoate;hydrochloride involves the reaction of ethyl 2-amino-3-ethoxypropanoate with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product . The reaction conditions often include maintaining a low temperature and using an ice pack during the shipping and storage of the compound .
Industrial Production Methods
Industrial production of ethyl 2-amino-3-ethoxypropanoate;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound. The reaction is monitored closely to maintain the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-amino-3-ethoxypropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of ethyl 2-amino-3-ethoxypropanoate;hydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of ethyl 2-amino-3-ethoxypropanoate;hydrochloride depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
ethyl 2-amino-3-ethoxypropanoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on different biological systems.
Industry: The compound is used in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-ethoxypropanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
ethyl 2-amino-3-ethoxypropanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-amino-3-ethoxyacrylate hydrochloride: This compound has a similar structure but differs in its chemical properties and applications.
Icosapent ethyl: Although not structurally similar, this compound shares some functional similarities in terms of its applications in medicine.
The uniqueness of ethyl 2-amino-3-ethoxypropanoate;hydrochloride lies in its specific chemical structure and the range of reactions it can undergo, making it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 2-amino-3-ethoxypropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-3-10-5-6(8)7(9)11-4-2;/h6H,3-5,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOLNJJJUOQPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(=O)OCC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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